molecular formula C11H18 B010836 (3E,5Z)-undeca-1,3,5-triene CAS No. 19883-27-3

(3E,5Z)-undeca-1,3,5-triene

Cat. No.: B010836
CAS No.: 19883-27-3
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-BABZSUFTSA-N
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Description

(3E,5Z)-undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₈. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is notable for its unique stereochemistry, with the double bonds at positions 3 and 5 having E and Z configurations, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3E,5Z)-undeca-1,3,5-triene can be synthesized through various methods. One common approach involves the photoisomerization of cyclohexadienes and hexatrienes, where light energy induces structural changes in the molecules. Another method includes the synthesis from sorbic acid, which provides a general route for creating trienes with different substitution patterns. Additionally, a key step in its synthesis involves a palladium-copper-catalyzed coupling reaction followed by stereoselective zinc reduction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods typically utilize the same synthetic routes as laboratory-scale preparations but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E,5Z)-undeca-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, reduction can produce alkanes, and substitution can result in halogenated or alkylated derivatives.

Scientific Research Applications

(3E,5Z)-undeca-1,3,5-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E,5Z)-undeca-1,3,5-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s double bonds and stereochemistry play a crucial role in its reactivity and interactions. For example, its ability to undergo photoisomerization allows it to change its structure in response to light, which can be harnessed in various applications.

Comparison with Similar Compounds

Properties

CAS No.

19883-27-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(3Z,5E)-undeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+

InChI Key

JQQDKNVOSLONRS-BABZSUFTSA-N

SMILES

CCCCCC=CC=CC=C

Isomeric SMILES

CCCCC/C=C/C=C\C=C

Canonical SMILES

CCCCCC=CC=CC=C

Key on ui other cas no.

51447-08-6
19883-27-3
16356-11-9

physical_description

Liquid

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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